molecular formula C5H11NO B2506162 4-Methyl-1,3-oxazinane CAS No. 267419-10-3

4-Methyl-1,3-oxazinane

Cat. No.: B2506162
CAS No.: 267419-10-3
M. Wt: 101.149
InChI Key: DERHCVDZYDOLNE-UHFFFAOYSA-N
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Description

4-Methyl-1,3-oxazinane (CAS 267419-10-3) is a saturated six-membered heterocyclic compound of significant interest in advanced organic and medicinal chemistry research. With the molecular formula C5H11NO and a molecular weight of 101.15 g/mol, it features a 1,3-oxazinane ring system—a structure comprising oxygen and nitrogen atoms at the 1 and 3 positions of the ring, respectively . This core scaffold is a subject of study due to the wide-ranging applications of 1,3-oxazine derivatives as key intermediates in the stereoselective preparation of natural products and bioactive substances . Researchers utilize this and related compounds as versatile building blocks for the highly regio-, stereo-, and enantioselective synthesis of complex molecules, including potential pharmaceuticals and agrochemicals . The chemistry of 1,3-oxazine derivatives is a thoroughly investigated field, with modern developments focusing on multicomponent reactions and catalytic methods to access chiral, non-racemic molecules for asymmetric transformations . As a supplier, we provide this compound to support innovative research and development. This product is intended for laboratory research purposes only and is strictly not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

4-methyl-1,3-oxazinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-2-3-7-4-6-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERHCVDZYDOLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 1,3 Oxazinane and Analogues

Traditional Synthetic Approaches to the 1,3-Oxazinane (B78680) Core

Cyclocondensation reactions represent the most classical and widely utilized method for constructing the 1,3-oxazinane skeleton. These reactions typically involve the formation of the heterocyclic ring by condensing a bifunctional precursor, such as a 1,3-amino alcohol, with a carbonyl compound, effectively removing a molecule of water.

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. In the context of 1,3-oxazinane synthesis, it is a powerful tool for creating the necessary C-N and C-O bonds in a single pot. The reaction condenses a compound with an active hydrogen, an amine (primary or secondary), and a non-enolizable aldehyde, typically formaldehyde (B43269).

For the synthesis of 1,3-oxazine derivatives, the Mannich reaction often proceeds as a three-component cyclocondensation involving phenols or naphthols, primary amines, and formaldehyde. This approach is particularly useful for producing benzo-fused 1,3-oxazine analogues. The general mechanism involves the initial formation of an iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic phenol (B47542) or CH-acid component, followed by intramolecular cyclization to yield the 1,3-oxazine ring. Various catalysts have been employed to facilitate this reaction under milder conditions and improve yields. Dihydro-1,3-oxazines can also be conveniently synthesized from the Mannich reaction of sec-enaminones with formaldehyde.

Table 1: Examples of Mannich Reaction for 1,3-Oxazine Synthesis

Substrates Catalyst Conditions Product Type Yield Reference
2-Naphthol, Aniline, Formaldehyde BF3-SiO2 Ultrasound, Solvent-free, RT Naphthoxazine Good to Excellent
Substituted Phenols, Primary Amines, Formaldehyde Thiamine hydrochloride (Vitamin B1) Water Polysubstituted 1,3-Oxazine Not specified
sec-Enaminones, Formaldehyde Not specified Not specified Dihydro-1,3-oxazine Not specified
N-methyl-N′-nitroguanidine, Formaldehyde Organic/Inorganic Bases Varied Temp/Time Tetrahydro-1,3,5-Oxadiazine Not specified

The Betti reaction is considered a specific variation of the Mannich reaction. It traditionally involves the one-pot, three-component condensation of a phenol (typically 2-naphthol), an aldehyde, and ammonia (B1221849) or a primary/secondary amine to produce aminoalkylnaphthols, which are known as Betti bases.

The synthesis of 1,3-oxazinane analogues via the Betti pathway is often a two-step process. First, the Betti base is synthesized. In a subsequent step, this aminoalkylnaphthol can undergo cyclization with an aldehyde, such as formaldehyde, to form the corresponding naphthoxazine, a fused 1,3-oxazine derivative. This method allows for the introduction of diverse substituents onto the heterocyclic ring, originating from the aldehyde and amine used in the initial Betti condensation. The reaction can be performed under various conditions, including solvent-free and microwave-assisted protocols, to improve efficiency and yield.

Table 2: Betti Reaction Pathways to Naphthoxazine Analogues

Step Reactants Conditions Product Yield Reference
1. Betti Base Formation 2-Naphthol, Aromatic Aldehyde, Amine Solvent-free or various solvents Betti Base (Aminoalkylnaphthol) 45-95%
2. Cyclization Betti Base, Formaldehyde Acetonitrile, reflux Bis-(isoxazolyl-1,3-oxazine)naphthalene 76-89%
One-Pot Reaction Betti Base, Aromatic Aldehyde p-TSA, Solvent-free, 100°C trans-3,4-dihydro-2H-naphtho[2,3-e]oxazine 75-98%

A direct and efficient route to the 1,3-oxazinane core involves the condensation of 1,3-amino alcohols with aldehydes or ketones. This reaction forms the heterocyclic ring by establishing a hemiaminal intermediate, which then undergoes intramolecular cyclization via dehydration to yield the stable oxazinane ring. This method is highly versatile, as the substitution pattern on the final molecule can be easily controlled by selecting the appropriate starting amino alcohol and aldehyde.

For instance, the reaction of N-methyl aminopropanol (B1366323) with various aldehydes under microwave irradiation in the presence of air has been shown to produce the corresponding oxazinanes in excellent yields. The presence of air is believed to facilitate the reaction by forming an acid that catalyzes the condensation process. Similarly, the reaction of the amino acid homoserine with formaldehyde readily forms a 1,3-oxazinane derivative, demonstrating the applicability of this method to more complex, functionalized substrates. Chiral 1,3-oxazinanes can also be synthesized in a one-pot procedure via the formation of hemiaminal intermediates from the enantioselective addition of alcohols to imines, followed by intramolecular cyclization.

Table 3: Synthesis of 1,3-Oxazinanes from Amino Alcohols and Aldehydes

Amino Alcohol Aldehyde Conditions Product Yield Reference
N-methyl aminopropanol Hydrocinnamaldehyde Microwave, 50°C, Air 3-Methyl-2-phenethyl-1,3-oxazinane Excellent
Homoserine Formaldehyde Aqueous, Base Carboxy-1,3-oxazinane derivative High conversion
3-Chloropropanol (forms hemiaminal with imine) N-benzylidene-4-methylaniline Chiral Magnesium Phosphate catalyst, Cs2CO3 Chiral 1,3-oxazinane High

While cyclocondensation reactions are a mainstay of 1,3-oxazinane synthesis, the specific pathway involving the reaction of dibenzylidene compounds and anhydrides is not a widely documented or common method for the direct synthesis of the core 1,3-oxazinane ring system based on available scientific literature. A related reaction involves the annulation of 1,3-azadienes with anhydrides like 3-methylglutaric anhydride; however, this strategy has been reported to yield functionalized 2-oxopiperidines rather than 1,3-oxazinanes.

Cycloaddition reactions offer a powerful and atom-economical approach to constructing cyclic systems, including the 1,3-oxazinane core. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a ring.

A notable modern example is the palladium-catalyzed [4+2] cycloaddition reaction. In this method, aza-π-allylpalladium 1,4-dipoles are generated in situ from precursors like 5-methylene-1,3-oxazinan-2-ones via decarboxylation. These dipoles then react with dipolarophiles such as 1,3,5-triazinanes to afford a diverse range of 1,3-oxazinane derivatives in good to excellent yields. This strategy provides a sophisticated route to complex oxazinanes that may be difficult to access through traditional condensation methods.

Table 4: Palladium-Catalyzed [4+2] Cycloaddition for 1,3-Oxazinane Synthesis

Dipole Precursor Dipolarophile Catalyst System Product Yield Reference
5-Methylene-1,3-oxazinan-2-ones 1,3,5-Triazinanes Palladium catalyst Substituted 1,3-Oxazinane Up to 99%
Acyclic sulfonamido-substituted allylic carbonates 1,3,5-Triazinanes Palladium catalyst Hexahydropyrimidine (related heterocycle) Not specified

Intramolecular Cyclization Strategies

Intramolecular cyclization is a direct and efficient method for forming heterocyclic rings, where a molecule containing two reactive functional groups is induced to form a cyclic structure.

A green and operationally simple method for the synthesis of 1,3-oxazinane-2,5-diones involves the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids. This reaction proceeds under metal-free conditions and can be effectively promoted by an eco-friendly catalyst, silica-supported perchloric acid (HClO₄), using methanol (B129727) as the solvent.

The proposed mechanism begins with the protonation of the diazo compound by the acid, generating a diazonium intermediate. This is followed by an intramolecular nucleophilic attack from the carbamate (B1207046) (Cbz) group, which displaces molecular nitrogen and forms an ammonium (B1175870) intermediate. Finally, a nucleophilic attack by the solvent (methanol) on the benzyl (B1604629) group of the Cbz protector leads to the desired oxazinanone product, regenerating the catalyst in the process. This protocol allows for the construction of various 1,3-oxazinane-2,5-diones in good yields, typically ranging from 66% to 90%.

Table 2: Synthesis of 1,3-Oxazinane-2,5-diones via Acid-Catalyzed Cyclization

Amino Acid Precursor Product Yield
2-Phenylglycine 84%
Leucine Good
Alanine Good

The intramolecular cyclization of amino alcohols provides a direct route to oxazinane systems. Specifically, N-substituted-2-piperidine carbinols can be cyclized to form oxazino[4,3-a]piperidine structures. This transformation can be achieved using reagents that facilitate intramolecular etherification. For instance, treatment of N-benzyl-2-piperidine carbinol with mercuric acetate (B1210297) can induce cyclization. The reaction proceeds through an aminomercuration-demercuration sequence, where the nitrogen atom and the alcohol's oxygen atom add across a double bond or, in this case, form a cyclic ether with the assistance of the mercury(II) salt. This strategy creates a fused bicyclic system containing the 1,3-oxazinane ring.

Ring-Opening and Rearrangement Reactions

The formation of oxazinanes can also be accomplished through the structural reorganization of other heterocyclic precursors. These methods often involve the cleavage of a strained ring followed by rearrangement to form the more stable six-membered oxazinane system.

A highly efficient and stereospecific method in this category is the ruthenium-catalyzed N-demethylative rearrangement of isoxazolidines. This reaction converts readily available isoxazolidines into synthetically useful N-H-1,3-oxazinanes. The process is believed to proceed via a self-hydride transferring cleavage of the N-O bond within the isoxazolidine (B1194047) ring. This catalytic rearrangement provides a pathway to enantioenriched cis-1,3-oxazinanes, which are valuable building blocks for subsequent synthesis, such as the preparation of N-H-1,3-aminoalcohols.

Application of Prins Reaction in Oxazinane Formation

The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene, can be adapted to form heterocyclic rings. The nitrogen-analogue of this reaction, the aza-Prins reaction, is a powerful tool for constructing six-membered nitrogen-containing heterocycles like piperidines and can be conceptually extended to oxazinane synthesis.

In a typical aza-Prins cyclization, a homoallylic amine (or a derivative like a sulfonyl amide) reacts with an aldehyde in the presence of an acid catalyst, often a Lewis acid such as an iron(III) salt. The reaction is initiated by the formation of an N-acyliminium or iminium ion intermediate, which is then attacked by the intramolecular alkene π-bond. This cyclization forms a carbocationic intermediate that is subsequently trapped by a nucleophile. By carefully choosing the starting materials—an amino alcohol precursor where the nitrogen participates in the initial iminium ion formation and the alcohol serves as the internal nucleophile to trap the carbocation—this strategy can be effectively used to construct the 1,3-oxazinane ring. The reaction is known for its ability to create multiple new bonds and stereocenters with a high degree of stereoselectivity.

Table 3: List of Chemical Compounds

Compound Name
4-Methyl-1,3-oxazinane
1,3-Oxazinane
1,2-Oxazinane
1,3-Oxazin-2-one
1,3-Oxazinane-2,5-dione
4-Nitrophenol
α-Tosyloxy ketone
Hexafluoro-2-propanol (HFIP)
N-Cbz-protected diazoketone
Perchloric acid (HClO₄)
Methanol
N-Benzyl-2-piperidine carbinol
Mercuric acetate
Isoxazolidine
N-H-1,3-oxazinane
Sulfamate-derived cyclic imine
Methylene (B1212753) cyclic carbamate
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃•CHCl₃)
Xantphos
2-Vinyloxetane
Isocyanate
Carbodiimide
Homoallylic sulfonyl amide

Modern and Sustainable Synthetic Strategies

Recent advancements in organic synthesis have led to the development of several modern and sustainable methods for constructing the 1,3-oxazinane scaffold. These strategies prioritize environmental friendliness, efficiency, and safety. Key approaches include the application of green chemistry principles through solvent-free reactions, the use of aqueous media, microwave-assisted synthesis, and mechanochemical methods like grinding. Furthermore, the development of novel catalytic systems, particularly those involving Brønsted acids, has provided efficient and selective routes to these heterocyclic compounds.

Green Chemistry Principles in 1,3-Oxazinane Synthesis

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous organic solvents. To this end, performing reactions under solvent-free conditions or in benign solvents like water has gained significant traction in the synthesis of 1,3-oxazinane derivatives.

Solvent-free synthesis, often conducted by heating a mixture of reactants in the absence of any solvent, offers numerous advantages including reduced pollution, lower costs, and simplified procedures. For instance, the synthesis of 2-Aryl-4-Thioxo-4H-Naphtho[2,3-e]Oxazine-5,10-Dione has been achieved under solvent-free conditions at ambient temperature using catalytic amounts of N-methylimidazole. Similarly, an efficient, one-pot synthesis of 1,3-oxazine derivatives has been developed using a nanocomposite catalyst under solvent-free conditions at 80 °C, resulting in high yields (85–95%) and short reaction times (5–12 minutes). This method highlights the benefits of combining solvent-free conditions with heterogeneous catalysis, which allows for easy recovery and reuse of the catalyst.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of-oxazine derivatives has been successfully carried out in water at room temperature using a magnetic solid acid nanocatalyst. This approach not only provides a green reaction medium but also allows for easy separation of the catalyst via an external magnetic field, simplifying the workup process and enabling catalyst recycling.

Method Reactants Catalyst/Conditions Yield (%) Reaction Time Reference
Solvent-FreeAromatic aldehydes, 2-naphthol, ureaH₃PMo₁₁O₃₉@TiO₂@g-C₃N₄85-955-12 min
Solvent-Free2-hydroxy-1,4-naphthoquinone, ammonium thiocyanate, aroyl chloridesN-methylimidazole--
Aqueous Media-M-FER/SO₃H magnetic nanocatalystHigh to ExcellentShort

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique is considered a green technology because it significantly reduces energy consumption and often allows for solvent-free reactions.

The synthesis of various 1,3-oxazine and 1,4-oxazine derivatives has been successfully achieved using microwave irradiation. For example, a library of 3,4-dihydro-2H-benzo[b]oxazines was synthesized via a one-pot multicomponent reaction where microwave assistance reduced reaction times, decreased solvent usage, and improved product yields and purity. In another study, novel coumarin[8,7-e]oxazine derivatives were synthesized through a microwave-assisted three-component one-pot Mannich reaction. This method highlights the efficiency of microwave heating in constructing complex heterocyclic systems.

Furthermore, microwave irradiation has been effectively combined with solvent-free conditions. The synthesis of triazones and 4-oxo-oxadiazinane has been reported using montmorillonite (B579905) K-10 clay as a solid support under microwave irradiation in dry media, demonstrating a synergistic effect between these green chemistry techniques.

Derivative Class Method Key Advantages Reference
Coumarin[8,7-e]oxazinesThree-component one-pot Mannich reactionEfficiency
3,4-dihydro-2H-benzo[b]oxazinesOne-pot multicomponent reactionReduced time, improved yield & purity
4-oxo-oxadiazinaneCondensation on solid support (dry media)Solvent-free, efficiency

Mechanochemistry, specifically the use of grinding techniques, offers a simple, efficient, and environmentally friendly alternative to traditional solvent-based synthesis. This solvent-free method involves the mechanical mixing and grinding of solid reactants, which can initiate chemical reactions.

The synthesis of new 1,3-oxazine compounds has been successfully demonstrated using a grinding technique. This approach is considered a green and friendly procedure as it completely eliminates the need for solvents, thus reducing chemical waste and environmental impact. The reactions are often carried out in a mortar and pestle, making the technique accessible and easy to implement. This method represents a significant step towards more sustainable chemical manufacturing processes for heterocyclic compounds like 4-methyl-1,3-oxazinane.

Derivatization and Functionalization Strategies

The functionalization of the pre-formed 1,3-oxazinane ring is crucial for creating a diverse range of analogues with tailored properties. Strategies focus on introducing substituents at various positions of the heterocyclic core.

Introduction of Substituents on the Oxazinane Ring

The introduction of substituents onto the 1,3-oxazinane ring can be achieved through various synthetic transformations. The modification of benzoxazines, which contain an oxazine (B8389632) ring fused to a benzene (B151609) ring, provides insight into potential functionalization strategies. For instance, incorporating groups like phenylacetylene, cyano, allyl, and propargyl ether onto benzoxazine (B1645224) monomers has been explored to enhance the properties of the resulting polymers mdpi.com. These modifications are typically achieved by designing monomers with specific functionalities prior to the ring-forming reaction mdpi.com.

For saturated 1,3-oxazinane rings, functionalization often involves the activation of C-H bonds, as detailed in the following section, or reactions involving existing functional groups on substituents introduced during the initial synthesis.

Enantioselective C-H Functionalization Methodologies

A significant advancement in the derivatization of 1,3-oxazinanes is the development of enantioselective C-H functionalization. This powerful strategy allows for the direct conversion of C-H bonds into C-C or other bonds with high stereocontrol, avoiding the need for pre-functionalized substrates.

A notable methodology has been reported for the regiodivergent enantioselective functionalization of N-Boc-protected 1,3-oxazinanes nih.govresearchgate.netnih.gov. This one-pot reaction sequence involves three key steps:

Enantioselective Lithiation: The oxazinane ring is deprotonated at the C4 position using a chiral base, such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, to create a chiral α-lithiated intermediate nih.govresearchgate.net.

Li-Zn Transmetallation: The lithiated intermediate is transmetalated with a zinc salt (e.g., ZnCl₂) to form a more stable organozinc compound nih.govresearchgate.netnih.gov.

Ligand-Controlled Negishi Cross-Coupling: The organozinc species undergoes a palladium-catalyzed Negishi cross-coupling with an organic electrophile. Crucially, the regioselectivity of this step is controlled by the choice of phosphine (B1218219) ligand on the palladium catalyst.

Bulky, sterically hindered ligands promote direct coupling at the C4 position nih.gov.

Less hindered, more flexible ligands facilitate a palladium migration process (β-hydride elimination followed by migratory insertion), leading to functionalization at the C5 position nih.govresearchgate.net.

This method provides a straightforward, regio- and enantiodivergent route to highly enantioenriched C4- and C5-functionalized 1,3-oxazinanes, which are valuable precursors for synthesizing β²- and β³-amino acids nih.govresearchgate.netnih.gov.

Table 3: Enantioselective C-H Functionalization of Boc-1,3-oxazinanes
StepReagents/CatalystPurposeKey OutcomeReference
1. Lithiations-BuLi / chiral diamine (e.g., (+)-sparteine)Enantioselective deprotonation at C4Chiral α-lithiated intermediate nih.govresearchgate.net
2. TransmetallationZnCl₂ or Zn(OAc)₂Formation of a stable organozinc speciesStereoretentive conversion nih.govnih.gov
3. Negishi CouplingPd⁰ / Ligand, R-X (electrophile)C-C bond formationLigand-controlled C4 or C5 functionalization nih.govresearchgate.netnih.gov

Structure, Conformation, and Stereochemistry of 4 Methyl 1,3 Oxazinane Systems

Conformational Analysis of the 1,3-Oxazinane (B78680) Ring

The 1,3-oxazinane ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, exhibits a complex conformational landscape. Its flexibility allows for various spatial arrangements, with the chair and twist-boat conformations being the most significant.

The most stable conformation for the 1,3-oxazinane ring is typically a chair form. mdpi.com Due to the presence of the heteroatoms, two distinct chair conformers are possible, often referred to as chair and inverted chair. The interconversion between these chair forms can occur through multiple pathways. researchgate.netpleiades.online One primary pathway involves the pyramidal inversion of the nitrogen atom. researchgate.net This process allows for a direct transition between the two chair forms. Another significant pathway for interconversion involves passing through several intermediate twist (or flexible) forms. researchgate.net Computational studies have identified as many as five to seven independent pathways for this interconversion, highlighting the dynamic nature of the ring system. pleiades.onlineresearchgate.net The energy barrier for the chair-chair inversion is relatively low, with experimental values for related oxazines around 6.8-7.0 kcal/mol. researchgate.net

The presence of a substituent, such as the methyl group in 4-methyl-1,3-oxazinane, influences the equilibrium between the two chair conformations. The substituent will preferentially occupy the equatorial position to minimize steric strain, a phenomenon well-documented in cyclohexane (B81311) systems. wikipedia.org This preference dictates the dominant chair conformation of the molecule.

Table 1: Key Features of 1,3-Oxazinane Chair Conformations
FeatureDescriptionSignificance
Primary ConformationChair formMost stable energetic state for the ring. mdpi.com
Inversion PathwaysNitrogen inversion, passage through twist-boat forms. researchgate.netAllows for dynamic equilibrium between conformers.
Energy BarrierRelatively low (e.g., ~7.0 kcal/mol for some oxazines). researchgate.netFacilitates rapid interconversion at room temperature.
Substituent EffectsSubstituents prefer equatorial positions to minimize steric hindrance. wikipedia.orgDetermines the predominant chair conformation.

While less stable than the chair forms, twist-boat (or flexible) conformations are crucial intermediates in the interconversion pathways of the 1,3-oxazinane ring. researchgate.netrsc.org The potential energy surface of 1,3-oxazinane includes several minima corresponding to these twist forms. researchgate.netresearchgate.net These conformers are more flexible than the rigid chair forms. rsc.org

The interconversion between different twist-boat forms, and between twist-boat and chair forms, proceeds through various transition states, including boat and semi-chair (or envelope) conformations. researchgate.netnih.govacs.org The energy barriers for these transformations are generally lower than those for direct chair-chair inversion, making the twist-boat manifold a dynamic landscape of rapidly interconverting structures. researchgate.net The ability of the 1,3-oxazinane ring to adopt a twist-boat conformation can be significant in certain chemical reactions, as it may be required to achieve the necessary geometry for a particular step, such as in palladium-catalyzed migratory couplings. nih.govresearchgate.net

The nature of the substituent on the nitrogen atom significantly impacts the conformational equilibrium of the 1,3-oxazinane ring. researchgate.net For smaller N-substituents like methyl, ethyl, and propyl, the axial conformation is often preferred in the gas phase. researchgate.net However, as the steric bulk of the N-substituent increases (e.g., isopropyl or tert-butyl), the equatorial conformer becomes the more stable form. researchgate.net

The polarity of the solvent also plays a crucial role. In non-polar solvents, the gas-phase preferences tend to hold. researchgate.net However, in more polar solvents, the equatorial conformer, which typically has a larger dipole moment, is significantly stabilized and can become the dominant form even for smaller N-substituents. researchgate.net The barrier to nitrogen inversion also tends to decrease as the size of the N-substituent increases. researchgate.net This interplay of steric and electronic effects, along with solvent interactions, creates a finely balanced system where the conformational preference can be tuned.

Stereochemical Aspects of 4-Methyl-1,3-oxazinane

The presence of a methyl group at the C4 position introduces a chiral center into the 1,3-oxazinane ring, leading to the existence of enantiomers and influencing the stereochemical outcome of reactions.

4-Methyl-1,3-oxazinane exists as a pair of enantiomers: (R)-4-methyl-1,3-oxazinane and (S)-4-methyl-1,3-oxazinane. The synthesis of these enantiomerically pure or enriched forms is of significant interest for applications where specific stereochemistry is required. nih.govacs.org

Several strategies have been developed for the chiral synthesis of 4-methyl-1,3-oxazinane derivatives. One common approach involves the use of chiral starting materials. For example, enantiopure (R)- or (S)-3-aminobutan-1-ol can be cyclized to produce the corresponding (R)- or (S)-4-methyl-1,3-oxazinane-2-thione. rsc.orgrsc.orgrsc.org Another powerful method is the use of chiral auxiliaries or catalysts in the synthesis. nih.gov For instance, sparteine-mediated enantioselective lithiation of a Boc-protected 1,3-oxazinane, followed by functionalization, allows for the creation of chiral centers with high enantioselectivity. nih.gov The choice of the sparteine (B1682161) enantiomer can determine whether the (R) or (S) product is formed. nih.gov

Table 2: Chiral Synthesis Approaches for 4-Methyl-1,3-oxazinane Derivatives
MethodDescriptionExample
Chiral Pool SynthesisUtilization of readily available enantiopure starting materials.Cyclization of (R)- or (S)-3-aminobutan-1-ol. rsc.orgrsc.org
Asymmetric CatalysisUse of a chiral catalyst to induce enantioselectivity in a reaction.Sparteine-mediated enantioselective lithiation. nih.gov
Chiral AuxiliariesTemporary incorporation of a chiral unit to direct the stereochemical outcome of a reaction.Use of Evans' chiral auxiliaries in aldol (B89426) reactions.

The stereochemistry of the 4-methyl-1,3-oxazinane ring can influence the diastereoselectivity of subsequent reactions, particularly cycloaddition reactions. iitk.ac.in In these reactions, the existing chiral center at C4 can direct the approach of a reactant, leading to the preferential formation of one diastereomer over another. youtube.com

For example, in the [4+2] cycloaddition of N-tosylazetidines with carbonyl compounds to form 1,3-oxazinanes, the stereochemistry of the reactants dictates the stereochemistry of the product. iitk.ac.in The exclusive formation of trans-substituted 1,3-oxazinanes from certain starting materials provides evidence for a stereospecific reaction pathway. iitk.ac.in Similarly, intramolecular Schmidt reactions involving 1,3-oxazinane intermediates show high regioselectivity and stereoselectivity, where the conformation of the oxazinane ring and the stereoelectronics of the migrating groups determine the final product structure. nih.gov The ability to control diastereoselectivity is crucial for the synthesis of complex molecules with multiple stereocenters.

Molecular Geometry and Electronic Effects

The introduction of a methyl group at the C-4 position of the 1,3-oxazinane ring profoundly influences the molecule's spatial arrangement and electron distribution. These factors, in turn, dictate its reactivity and interactions. The molecular geometry is primarily understood through its conformational preferences, while electronic effects are governed by the interplay of heteroatoms and substituents.

Conformational Analysis

The 1,3-oxazinane ring, like cyclohexane, typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of the oxygen and nitrogen heteroatoms introduces asymmetry and greater flexibility compared to its carbocyclic analogue. psu.edu The planar amide group in related 1,3-oxazinan-4-ones, for example, lowers the energy difference between stable twist and boat conformations, making these molecules more flexible. psu.edu For 4-methyl-1,3-oxazinane, the chair conformation remains predominant, with the methyl substituent capable of occupying either an axial or equatorial position.

Computational studies on the related 3-methyltetrahydro-1,3-oxazine have provided significant insight into the conformational landscape of such systems. These analyses, performed using various simulation approximations, reveal a potential energy surface with multiple minima, including two primary chair conformers and six intermediate twist forms. researchgate.net The interconversion between the more stable equatorial chair and the less stable axial chair conformer is understood to proceed through these twist intermediates. researchgate.net In certain reactions, the 1,3-oxazinane ring may adopt a twist-boat conformation, which is essential for aligning orbitals and facilitating specific reaction pathways. nih.gov

The relative stability of these conformations is crucial. Generally, the equatorial conformation of the 4-methyl group is favored to avoid steric clashes with other atoms in the ring. The steric hindrance imposed by methyl groups can influence the stereochemical outcome of reactions. nih.gov

ConformationKey FeaturesRelative Stability
Chair (Equatorial Me) The methyl group points away from the ring's core, minimizing steric interactions.Most Stable
Chair (Axial Me) The methyl group points vertically, leading to potential 1,3-diaxial steric strain.Less Stable
Twist-Boat A flexible, non-planar conformation that serves as an intermediate in chair-to-chair interconversion. researchgate.net It can be a requisite conformation for certain reactions. nih.govIntermediate
Boat Generally a high-energy transition state in the interconversion of twist forms. researchgate.netLeast Stable (Transition State)

This table summarizes generalized conformational characteristics of substituted oxazinanes based on referenced principles.

Spectroscopic Data Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides direct evidence of the molecular and electronic environment. While data for the parent 4-methyl-1,3-oxazinane is not detailed in the provided sources, analysis of the closely related (S)-4-methyl-1,3-oxazinane-2-thione offers valuable comparative insights. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei and their spatial orientation.

For (S)-4-methyl-1,3-oxazinane-2-thione, the proton and carbon signals are well-defined. rsc.org The methyl group protons appear as a doublet, and the carbon signals reflect the varied electronic environments created by the adjacent oxygen, nitrogen, and thione groups. rsc.org

NucleusChemical Shift (δ) in ppmCompound
¹H NMR 9.56 (s, 1H), 4.30–4.25 (m, 1H), 4.20 (td, 1H), 3.47 (q, 1H), 2.05–1.98 (m, 1H), 1.62–1.54 (m, 1H), 1.13 (d, 3H)(S)-4-methyl-1,3-oxazinane-2-thione rsc.org
¹³C NMR 185.68, 66.83, 46.86, 27.68, 21.17(S)-4-methyl-1,3-oxazinane-2-thione rsc.org

This data is for the related compound (S)-4-methyl-1,3-oxazinane-2-thione in DMSO-d6 and provides an example of how NMR spectroscopy characterizes the structure. rsc.org

Electronic Effects

The electronic landscape of 4-methyl-1,3-oxazinane is shaped by the inductive and steric effects of its constituent atoms and groups.

Inductive Effects of Heteroatoms : The highly electronegative oxygen atom and the nitrogen atom induce a significant dipole moment and withdraw electron density from adjacent carbon atoms. This polarization is a key feature of the oxazinane ring. In some substituted 1,3-oxazines, this electronic effect can create distinct electrophilic centers within the ring, directing the regioselectivity of reactions. researchgate.net

Influence of the Methyl Group : The methyl group at the C-4 position contributes to the electronic character in two ways. Firstly, it is an electron-donating group through induction, which can increase the nucleophilicity of the ring system. Studies on related structures have shown that six-membered oxazinane scaffolds are more nucleophilic than their five-membered counterparts. nih.gov Secondly, the methyl group exerts a significant steric influence, which can shield parts of the molecule from attack and direct incoming reagents to less hindered positions. This steric effect has been shown to be critical in controlling the regioselectivity of functionalization at positions C-4 and C-5. nih.gov

Non-bonding Interactions : The lone pairs of electrons on the nitrogen and oxygen atoms are fundamental to the molecule's character. They are key sites for protonation and coordination to Lewis acids. The orientation of these lone pairs is dependent on the ring's conformation, meaning that the molecular geometry directly impacts the electronic availability of these sites for chemical reactions.

Reactivity and Reaction Mechanisms of 4 Methyl 1,3 Oxazinane Derivatives

Ring Stability and Transformations

The 1,3-oxazinane (B78680) ring is a stable six-membered heterocycle. However, under specific conditions, it can undergo ring-opening or rearrangement reactions. For instance, the cleavage of the aminal group in N-Boc-1,3-oxazinanes can be achieved by treatment with trifluoroacetic acid (TFA) in tetrahydrofuran (B95107) (THF), yielding valuable N-Boc-1,3-aminoalcohols. thieme-connect.de

Furthermore, the 1,3-oxazinane ring can serve as a precursor to other heterocyclic systems. For example, the reaction of 1-(α-aminoalkyl)-2-naphthols with (diacetoxyiodo)benzene (B116549) (DIB) can lead to the formation of 1,3-naphthoxazines through a transition metal-free cross-dehydrogenative C–O bond formation at the sp³ C–H bond adjacent to the tertiary nitrogen. rsc.org

The stability and transformations of the 1,3-oxazinane ring are also influenced by substituents. In the synthesis of O-methyl ent-dolutegravir, a fused 1,3-oxazinane ring is constructed in the initial step, which then undergoes further transformations. nih.gov The study of the reaction of α-methylstyrene with formaldehyde (B43269) and amines has shown that 3,6-dimethyl-6-phenyl-1,3-oxazinane is formed through the transformation of 4-methyl-4-phenyl-1,3-dioxane (B1220753), a product of the Prins reaction. researchgate.net

Functional Group Interconversions

Functional group interconversions are key transformations for modifying the properties and applications of 4-methyl-1,3-oxazinane derivatives. A notable example is the conversion of C4- and C5-functionalized Boc-1,3-oxazinanes into β²- and β³-amino acids. nih.gov This is achieved through aminal cleavage followed by oxidation. nih.gov

The N-acyl group of N-acyl-1,3-oxazinane-2-thiones can be readily transformed. For instance, the oxazinanethione scaffold can be removed to produce various enantiomerically pure compounds. acs.org Amide derivatives can be synthesized by reacting the N-acyl-1,3-oxazinane-2-thione with an amine at room temperature. acs.org Additionally, a hydroxyamide can be prepared through oxidative sacrifice of the scaffold. acs.org

The table below summarizes selected functional group interconversions of 4-methyl-1,3-oxazinane derivatives.

Starting MaterialReagents and ConditionsProductReference
C4/C5-functionalized Boc-1,3-oxazinane1. TFA, THF; 2. Oxidationβ²- and β³-amino acids nih.gov
N-acyl-1,3-oxazinane-2-thioneAmine, room temperatureAmide derivative acs.org
N-acyl-1,3-oxazinane-2-thioneOxidative sacrificeHydroxyamide acs.org

Mechanistic Investigations of Formation Reactions

The formation of 1,3-oxazinanes often proceeds through various reactive intermediates. In the reaction of α-methylstyrene with formaldehyde and amines, the formation of 3,6-dimethyl-6-phenyl-1,3-oxazinane occurs via the transformation of a 4-methyl-4-phenyl-1,3-dioxane intermediate, which is a product of the Prins reaction. researchgate.net The mechanism involves the initial formation of a π-complex between the alkene and formaldehyde. researchgate.net

In the synthesis of dihydro nih.govnih.govoxazines, iminium ion intermediates play a crucial role. bohrium.com The stability of these iminium ions can influence the reaction yield, with N-aryl-substituted substrates generally providing higher yields than N-alkyl-substituted ones due to the increased stability of the corresponding iminium intermediate. bohrium.com

Schiff bases are also key intermediates in the formation of certain 1,3-oxazinane derivatives. For example, the condensation of 1-aminomethyl-2-naphthol with aromatic aldehydes to form 3-aryl-2,3-dihydro-1H-naphth[1,2-e] nih.govnih.govoxazines likely proceeds through the formation of a Schiff base intermediate. rsc.org

Kinetic and thermodynamic factors play a significant role in the formation and reactivity of 4-methyl-1,3-oxazinane derivatives. In the direct, catalytic, and enantioselective syn-aldol reaction of N-acyl-1,3-oxazinane-2-thiones with aromatic acetals, the reaction kinetics are influenced by the steric hindrance of the acyl group. acs.org Thioimides with bulkier acyl groups react more slowly. acs.org Despite this, the diastereomeric ratio and enantiomeric excess remain high. acs.org

In the synthesis of bicyclic pyridinone and 1,3-oxazinane derivatives from heterocyclic ketene (B1206846) aminals, the reaction conditions determine the product outcome. researchgate.net The bicyclic pyridinone compounds are obtained under catalyst-free conditions, suggesting they are the kinetically favored product. researchgate.net In contrast, the formation of 1,3-oxazinane derivatives requires the addition of a base (Cs₂CO₃), indicating that this is the thermodynamically more stable product or that the base catalyzes a different reaction pathway. researchgate.net

The table below highlights the influence of reaction conditions on product formation, reflecting kinetic and thermodynamic control.

ReactantsConditionsMajor ProductReference
Heterocyclic ketene aminals + ethyl 2-cyano-3,3-bis(methylthio)acrylateXylene, refluxBicyclic pyridinone researchgate.net
Heterocyclic ketene aminals + ethyl 2-cyano-3,3-bis(methylthio)acrylateXylene, reflux, Cs₂CO₃1,3-Oxazinane derivative researchgate.net
N-acyl-1,3-oxazinane-2-thione + aromatic acetal[DTBM-SEGPHOS]NiCl₂, TMSOTf, lutidinesyn-aldol adduct acs.org

Regioselectivity and Stereoselectivity in Reactions

The regio- and stereoselectivity of reactions involving 4-methyl-1,3-oxazinane derivatives are critical for their application in asymmetric synthesis. The Negishi cross-coupling of Boc-1,3-oxazinanes can be controlled to achieve either C4 or C5 functionalization with high regioselectivity. nih.gov This selectivity is ligand-controlled, allowing for a switch between the two isomers. nih.gov

In the context of stereoselectivity, the enantioselective lithiation of Boc-1,3-oxazinanes using a chiral base, followed by Negishi coupling, provides highly enantioenriched C4- and C5-functionalized products. nih.gov The configuration of the final product, either (R) or (S), is dependent on the enantiomer of the chiral base used. nih.gov

The direct, catalytic, and enantioselective syn-aldol reaction of N-acyl-1,3-oxazinane-2-thiones with aromatic acetals also demonstrates high stereocontrol. acs.org The use of a chiral [DTBM-SEGPHOS]Ni(II) complex leads to the formation of the syn-aldol product with excellent diastereomeric ratios and enantiomeric excesses. acs.org The stereochemical outcome is influenced by the oxazinanethione scaffold and the chiral catalyst. acs.org

The following table provides examples of regio- and stereoselective reactions of 4-methyl-1,3-oxazinane derivatives.

ReactionKey Reagents/CatalystsOutcomeReference
Negishi cross-coupling of Boc-1,3-oxazinaneLigand-controlledSwitchable C4/C5 regioselectivity nih.gov
Enantioselective lithiation and Negishi couplingChiral base (e.g., sparteine)High enantioselectivity nih.gov
syn-Aldol reaction of N-acyl-1,3-oxazinane-2-thione[DTBM-SEGPHOS]Ni(II) complexHigh diastereo- and enantioselectivity for syn-product acs.org

Spectroscopic and Advanced Characterization Methodologies for 4 Methyl 1,3 Oxazinane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous characterization of 4-Methyl-1,3-oxazinane. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecular structure and conformation.

Proton (¹H) NMR spectroscopy is fundamental for determining the constitution and stereochemistry of 4-Methyl-1,3-oxazinane. The spectrum reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The key parameters derived from a ¹H NMR spectrum are the chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J).

For 4-Methyl-1,3-oxazinane, distinct signals are expected for the protons on the methyl group, as well as for the axial and equatorial protons at positions C2, C4, C5, and C6 of the heterocyclic ring. The protons attached to carbons adjacent to the heteroatoms (oxygen at position 1 and nitrogen at position 3) are typically deshielded and appear at a lower field (higher ppm values).

Table 1: Predicted ¹H NMR Spectral Data for 4-Methyl-1,3-oxazinane
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2 (axial & equatorial)3.5 - 4.5m-
H-42.8 - 3.2m-
H-5 (axial & equatorial)1.5 - 1.9m-
H-6 (axial & equatorial)3.6 - 4.0m-
-CH₃1.1 - 1.3d~6-7
N-H1.5 - 2.5br s-

Note: Predicted values are based on standard chemical shift ranges for similar heterocyclic systems. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of 4-Methyl-1,3-oxazinane, each unique carbon atom gives rise to a single peak. This allows for a direct count of the non-equivalent carbons in the structure.

Based on the structure of 4-Methyl-1,3-oxazinane (C₅H₁₁NO), five distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four carbons in the ring and the one methyl carbon. The chemical shifts of these carbons are indicative of their chemical environment. Carbons bonded to electronegative atoms like oxygen (C2, C6) and nitrogen (C2, C4) are deshielded and resonate at a lower field compared to the C5 and methyl carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

While ¹⁹F NMR is not applicable due to the absence of fluorine, NMR studies of other nuclei such as ¹⁵N could, in principle, provide direct information about the nitrogen atom's environment, although this is a less common technique for routine structural characterization.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methyl-1,3-oxazinane
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-270 - 80
C-445 - 55
C-525 - 35
C-660 - 70
-CH₃20 - 25

Note: Predicted values are based on typical chemical shifts for carbons in similar N,O-heterocycles.

Two-dimensional (2D) NMR experiments are powerful methods for establishing definitive structural assignments by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. A COSY spectrum of 4-Methyl-1,3-oxazinane would show cross-peaks connecting the H4 proton to both the methyl protons and the H5 protons, and similarly trace the connectivity around the entire ring (H2-NH-H4-H5-H6).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over two or three bonds) between protons and carbons. For instance, an HMBC spectrum would show a correlation between the methyl protons and the C4 carbon, confirming the position of the methyl group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and conformation of the molecule, such as the spatial relationship between the methyl group and protons on the ring, which can confirm its axial or equatorial orientation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and deducing structural features from fragmentation patterns.

In a typical mass spectrum, the ion with the highest m/z value often corresponds to the molecular ion (M⁺•), which provides the molecular weight of the compound. For 4-Methyl-1,3-oxazinane (C₅H₁₁NO), the molecular weight is 101.15 g/mol , and a molecular ion peak would be expected at m/z 101. nih.govuni.lu

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For 4-Methyl-1,3-oxazinane, fragmentation is expected to be directed by the heteroatoms. Common fragmentation pathways for cyclic amines and ethers include alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and ring-opening reactions. chemguide.co.uklibretexts.org

Key predicted fragmentation patterns include:

Loss of the methyl group (•CH₃) from the C4 position to yield a fragment at m/z 86.

Alpha-cleavage adjacent to the nitrogen or oxygen, leading to ring-opening and subsequent fragmentation, which can produce a variety of smaller, stable ions.

Table 3: Predicted Mass Spectrometry Fragmentation Data for 4-Methyl-1,3-oxazinane
m/z ValueProposed Fragment IdentityFragmentation Pathway
101[C₅H₁₁NO]⁺•Molecular Ion (M⁺•)
86[M - CH₃]⁺Loss of a methyl radical
71[C₄H₇O]⁺Ring cleavage fragment
56[C₃H₆N]⁺Ring cleavage fragment
44[C₂H₆N]⁺Alpha-cleavage fragment

Note: Fragmentation is complex, and these represent plausible major pathways under electron ionization (EI).

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing enhanced analytical specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds like 4-Methyl-1,3-oxazinane. marshall.edu The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides a mass spectrum for the eluted component. This allows for both identification (by matching the mass spectrum to a library) and quantification. unodc.org

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with very high accuracy (typically to four or five decimal places). rsc.org This allows for the determination of the elemental composition of the molecular ion and its fragments. For 4-Methyl-1,3-oxazinane, HRMS would measure the mass of the molecular ion as 101.0841, which corresponds uniquely to the molecular formula C₅H₁₁NO, thereby distinguishing it from other compounds with the same nominal mass but a different elemental composition.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds (e.g., stretching, bending, rocking). Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light, which also relates to molecular vibrations.

For 4-Methyl-1,3-oxazinane, these techniques are essential for confirming the presence of its key structural features: the saturated heterocyclic ring, the C-O-C ether linkage, the C-N-C amine linkage, the secondary amine (N-H), and the methyl group (CH₃).

Expected Vibrational Modes:

N-H Vibrations: A secondary amine like that in 4-Methyl-1,3-oxazinane will typically exhibit an N-H stretching vibration in the region of 3300-3500 cm⁻¹. This peak is often of medium intensity and is broader than C-H stretching peaks. N-H bending vibrations are expected around 1560-1640 cm⁻¹.

C-H Vibrations: The molecule contains both methyl (CH₃) and methylene (B1212753) (CH₂) groups. Asymmetric and symmetric stretching vibrations for these sp³-hybridized carbons are anticipated just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. Bending vibrations (scissoring, rocking, wagging) for these groups would appear in the fingerprint region (below 1500 cm⁻¹), such as the characteristic CH₃ symmetric bending (umbrella mode) around 1375 cm⁻¹.

C-O and C-N Vibrations: The C-O-C ether and C-N-C amine linkages within the heterocyclic ring will produce strong, characteristic stretching bands in the 1000-1300 cm⁻¹ region of the fingerprint spectrum. The C-O stretching is typically a very strong band found around 1100-1150 cm⁻¹, while C-N stretching bands are of medium to strong intensity and appear in the 1020-1250 cm⁻¹ range.

The following interactive table summarizes the predicted characteristic absorption bands for 4-Methyl-1,3-oxazinane in an IR spectrum.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H StretchSecondary Amine3300 - 3500Medium, Broad
C-H Asymmetric StretchCH₃, CH₂2950 - 2970Strong
C-H Symmetric StretchCH₃, CH₂2850 - 2880Medium to Strong
N-H BendSecondary Amine1560 - 1640Medium to Weak
C-H Bend (Scissoring)CH₂~1465Medium
C-H Bend (Umbrella)CH₃~1375Medium
C-N StretchAmine1020 - 1250Medium to Strong
C-O StretchEther1100 - 1150Strong

Raman spectroscopy would complement this data, often showing strong signals for the more symmetric, less polar bonds, which can help in assigning the skeletal vibrations of the oxazinane ring.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can calculate atomic coordinates, bond lengths, bond angles, and torsional angles.

For 4-Methyl-1,3-oxazinane, a successful single-crystal XRD analysis would provide invaluable information about its solid-state conformation. Based on studies of analogous 1,3-oxazinane (B78680) structures, the heterocyclic ring is expected to adopt a non-planar chair conformation, which is the most stable arrangement to minimize steric and torsional strain. arabjchem.org

Key structural questions that XRD could answer include:

Ring Conformation: Confirming the predicted chair conformation of the 1,3-oxazinane ring.

Substituent Position: Determining whether the methyl group at the C4 position occupies an axial or equatorial position on the chair conformer. The equatorial position is generally more sterically favorable and thus more likely.

Intermolecular Interactions: Revealing how individual molecules of 4-Methyl-1,3-oxazinane pack together in the crystal lattice. This would include identifying any hydrogen bonding involving the N-H group, which can significantly influence the physical properties of the compound.

The table below outlines the type of structural data that would be obtained from an XRD analysis.

Structural ParameterInformation Provided
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements present in the crystal.
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Bond LengthsPrecise distances between bonded atoms (e.g., C-N, C-O, C-C).
Bond AnglesAngles between adjacent chemical bonds (e.g., C-O-C, C-N-C).
Torsional AnglesDihedral angles defining the 3D shape and ring puckering.

Advanced Thermal Analysis Techniques

Thermal analysis techniques are used to measure changes in the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental to understanding the thermal stability, decomposition profile, and phase behavior of a compound.

TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). This analysis is crucial for determining the thermal stability of 4-Methyl-1,3-oxazinane. A TGA thermogram plots mass percentage against temperature. A stable compound will show a flat baseline until a certain temperature, at which point a sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability. The analysis can also reveal if decomposition occurs in single or multiple steps.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to detect thermal events such as melting, boiling, crystallization, and decomposition. A DSC thermogram plots heat flow versus temperature.

Endothermic Peaks: Processes that absorb heat, such as melting (fusion) or boiling (vaporization), appear as downward peaks. The peak minimum corresponds to the melting point or boiling point.

Exothermic Peaks: Processes that release heat, such as crystallization or decomposition, appear as upward peaks. For 1,3-oxazinane derivatives, decomposition is often observed as a sharp exothermic event at high temperatures. arabjchem.org

The following table illustrates the potential thermal events for 4-Methyl-1,3-oxazinane that could be identified by DSC.

Thermal EventProcessExpected Peak TypeInformation Gained
MeltingSolid to LiquidEndothermicMelting Point Temperature and Enthalpy
BoilingLiquid to GasEndothermicBoiling Point Temperature
DecompositionChemical BreakdownExothermicOnset Temperature of Decomposition

Hyphenated Spectroscopic and Thermal Techniques (e.g., TG/DSC–FTIR–MS)

Hyphenated techniques combine the power of multiple analytical methods to provide a more comprehensive understanding of a material's behavior. A TG/DSC-FTIR-MS system simultaneously performs thermal analysis (TGA/DSC) while identifying the gaseous products evolved during decomposition using both Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS).

As a sample of 4-Methyl-1,3-oxazinane is heated in the TGA, any mass loss event triggers the analysis of the evolved gas stream.

FTIR Analysis: The gas flows through an IR cell, and an infrared spectrum is continuously recorded. This allows for the identification of gaseous products with characteristic IR absorptions, such as ammonia (B1221849) (NH₃), carbon dioxide (CO₂), carbon monoxide (CO), and small hydrocarbons.

MS Analysis: Simultaneously, a portion of the gas is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides the molecular weight of the evolved fragments, allowing for their precise identification.

This powerful combination allows researchers to correlate specific mass loss events with the liberation of specific chemical fragments, enabling the elucidation of complex thermal decomposition mechanisms. For 4-Methyl-1,3-oxazinane, this could involve ring-opening followed by fragmentation into smaller, volatile molecules. Potential decomposition products that could be identified include ammonia, formaldehyde (B43269), propene, and other small amines and hydrocarbons.

Computational and Theoretical Studies on 4 Methyl 1,3 Oxazinane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for studying the electronic properties of molecules. It is employed to investigate the structure and reactivity of 1,3-oxazinane (B78680) systems and their derivatives. mdpi.comresearchgate.net Methods like the B3LYP functional combined with basis sets such as 6-31G(d) or 6-311++G(d,p) are commonly used for geometry optimizations and frequency calculations. doi.orgresearchgate.net

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in 4-Methyl-1,3-oxazinane. These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles for the molecule's various conformations. mdpi.com For the parent 1,3-oxazinane ring, the chair conformation is generally the most stable. The introduction of a methyl group at the C4 position creates two possible chair conformers: one with the methyl group in an axial position and one with it in an equatorial position.

The electronic structure is also elucidated using DFT. mdpi.com Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—helps in understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. mdpi.comresearchgate.net

Table 1: Representative Geometric Parameters for a 1,3-Oxazinane Ring from DFT Calculations Note: These are typical values for the 1,3-oxazinane ring system; specific values for the 4-methyl derivative would require a dedicated computational study.

Parameter Typical Value (Chair Conformation)
C-O Bond Length ~1.43 Å
C-N Bond Length ~1.47 Å
C-C Bond Length ~1.53 Å
C-O-C Angle ~112°
O-C-N Angle ~110°

One of the primary applications of DFT is to calculate the relative energies of different conformers and the energy barriers for their interconversion. For 4-Methyl-1,3-oxazinane, this involves determining the energy difference between the axial and equatorial chair conformations. Typically, the equatorial conformer is more stable due to reduced steric hindrance.

Computational studies on related 3-methyltetrahydro-1,3-oxazine have shown that the potential energy surface contains multiple minima corresponding to different chair and twist forms. researchgate.net The interconversion between the main axial and equatorial chair conformers can occur through various pathways, including passing through several twist intermediates. researchgate.net DFT calculations can precisely quantify the Gibbs free energy (ΔG) difference between these states, with studies on similar heterocyclic systems showing ΔG values of a few kcal/mol, confirming the preference for the equatorial form. mdpi.com The activation energies for these conformational changes, which represent the transition state barriers, can also be determined. doi.org

Table 2: Illustrative Conformational Energy Data from DFT Calculations Note: This table illustrates the type of data generated. The values are based on findings for similar substituted heterocycles. mdpi.com

Conformer Method/Basis Set Relative Gibbs Free Energy (ΔG, kcal/mol)
Axial 4-Methyl B3LYP/6-311+G** > 0 (Less Stable)

Ab Initio and Semiempirical Quantum Mechanical Methods

Beyond DFT, other quantum mechanical methods are employed to study molecules like 4-Methyl-1,3-oxazinane. These range from high-accuracy ab initio methods to computationally faster semiempirical approaches. wikipedia.org

Semiempirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to DFT and ab initio methods, making them suitable for larger molecules or preliminary screenings. researchgate.net AM1 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and uses parameters derived from experimental data to simplify calculations. researchgate.net The parameterization process involves optimizing against known properties like heats of formation, dipole moments, and ionization potentials for a training set of molecules containing key elements like C, H, O, and N. researchgate.net While faster, AM1 has known limitations, such as its difficulty in accurately reproducing hydrogen bonds, a weakness that was a major focus for its development over previous models like MNDO. researchgate.net Newer semiempirical models like RM1 have shown improved accuracy over AM1 for various properties. researchgate.net

Table 3: Comparison of Average Errors for Different Semiempirical Methods Data based on findings from a broad set of organic molecules. researchgate.net

Method Heat of Formation (kcal/mol) Dipole Moment (Debye) Ionization Potential (eV) Interatomic Distance (Å)
AM1 11.15 0.37 0.60 0.036
PM3 7.98 0.38 0.55 0.029

| RM1 | 5.77 | 0.34 | 0.45 | 0.027 |

Standard semiempirical methods and even some DFT functionals struggle to accurately describe non-covalent interactions (NCIs), such as hydrogen bonds and London dispersion forces. researchgate.netnih.gov These interactions are crucial for understanding intermolecular associations and the condensed-phase behavior of 4-Methyl-1,3-oxazinane. To address this, empirical corrections can be added to the calculations. researchgate.net These corrections, often denoted with "-D" (for dispersion), significantly improve the accuracy of calculated interaction energies, making the methods applicable to very large systems and processes like computer-assisted drug design. researchgate.net Such corrections have been successfully parameterized for a range of semiempirical methods, including AM1 and PM6. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanical methods are excellent for calculating static properties and energies of specific conformations, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, providing a view of the molecule's dynamic fluctuations around its equilibrium states. nih.gov

For 4-Methyl-1,3-oxazinane, MD simulations can reveal the pathways and timescales of conformational changes, such as the chair-to-chair interconversion of the oxazinane ring. These simulations can illustrate how the methyl substituent influences the ring's flexibility and the preferred conformations in a solution environment. researchgate.net By analyzing the trajectory of the atoms over the simulation, one can monitor structural parameters and identify transient intermediate states that may not be accessible through simple energy minimization. nih.gov Such simulations are particularly powerful for understanding how the molecule might interact with biological targets, as seen in studies of drugs containing a 4-methyl-1,3-oxazinane ring, where its flexibility and interactions within a protein binding site are critical. researchgate.netbiorxiv.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has emerged as a powerful tool for elucidating the intricate details of chemical reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. In the context of 1,3-oxazinane chemistry, theoretical studies have been instrumental in understanding the formation and reactivity of this heterocyclic scaffold. While direct computational investigations specifically targeting the parent 4-Methyl-1,3-oxazinane are not extensively documented in the literature, studies on closely related derivatives provide valuable models for its behavior.

Research on the formation of substituted 1,3-oxazinanes, such as 3,6-dimethyl-6-phenyl-1,3-oxazinane, suggests that their synthesis can proceed through the transformation of a 4-methyl-4-phenyl-1,3-dioxane (B1220753), a product of the Prins reaction. researchgate.net The Prins reaction, an acid-catalyzed condensation of an alkene and an aldehyde, is a fundamental process for forming six-membered rings. Computational studies on the Prins reaction leading to the analogous 1,3-dioxanes have been performed at the MP2(fc)/6-31G(d,p) level of theory, revealing the structure of key intermediates and transition states. researchgate.net These studies indicate that the reaction mechanism is significantly influenced by the nature of the substituents on the alkene. researchgate.net

Furthermore, computational investigations into the reactions of N-acyl-1,3-oxazinane-2-thiones have shed light on the stereochemical outcomes of aldol-type reactions. These studies highlight the crucial role of catalysts and the conformational preferences of the oxazinane ring in directing the stereoselectivity of the products. nih.gov

Transition State Analysis

Transition state analysis is a cornerstone of computational reaction mechanism studies, providing a detailed picture of the highest energy point along the reaction coordinate. For reactions involving 1,3-oxazinane derivatives, transition state calculations have been pivotal in explaining observed stereoselectivities.

In the context of the Prins-type formation of related six-membered heterocycles like 1,3-dioxanes, density functional theory (DFT) calculations have been employed to trace the reaction paths. beilstein-journals.org These calculations have identified concerted, highly asynchronous transition states for the addition of an acid-activated formaldehyde (B43269) oligomer to an olefin. mpg.de For the reaction of propene with formaldehyde, a concerted pathway forming a 1,3-diol was identified as the rate-determining step. beilstein-journals.org From this diol, the reaction can proceed through different transition states to either an allylic alcohol or the cyclic 1,3-dioxane (B1201747). beilstein-journals.org The formation of the 1,3-dioxane involves a hemiacetal intermediate that undergoes ring closure via a specific transition state. beilstein-journals.org

In studies of N-acyl-1,3-oxazinane-2-thiones, computational analysis has revealed that the stereochemical outcome of their reactions with acetals proceeds through an open transition state. nih.gov The conformation of the 1,3-oxazinane ring within this transition state, often adopting an envelope-like geometry, plays a significant role in determining the final product's stereochemistry. nih.gov The specific interactions within the transition state, influenced by the catalyst and substituents, dictate which face of the reacting partners approach each other, thereby controlling the diastereoselectivity of the reaction.

Thermochemical Reaction Parameters

For the Prins reaction leading to alkyl-substituted 1,3-dioxanes, computational studies have determined key thermochemical parameters. researchgate.net The activation energy for the transformation of the initial π-complex between the alkene and formaldehyde dimer to the final product is influenced by the presence of alkyl substituents on the double bond. researchgate.net

DFT calculations have been widely used to predict reaction enthalpies for various organic reactions, including those that form C-C and C-O bonds, which are relevant to the synthesis of 1,3-oxazinanes. nih.gov The accuracy of these calculations is dependent on the chosen functional and basis set. For instance, studies on aldol (B89426) reactions show that different DFT functionals can yield varying exothermicities, and the choice of basis set can influence the results by about 1 kcal mol⁻¹. nih.gov

The following table presents a conceptual representation of thermochemical data that could be obtained from computational studies on analogous reactions, highlighting the types of parameters that are typically calculated.

Reaction/ProcessComputational MethodCalculated ParameterValue (kcal/mol)Compound
Prins Reaction (Model)MP2(fc)/6-31G(d,p)Activation EnergyVaries with substituentAlkyl-substituted 1,3-dioxane
Aldol Reaction (Model)CBS-QB3Reaction Enthalpy~ -20 to -30Aldol Adduct

This table is illustrative and based on data for analogous reactions. Specific values for 4-Methyl-1,3-oxazinane would require direct computational investigation.

Applications of 1,3 Oxazinane Derivatives in Material Science and Chemical Industries Excluding Medicinal/biological

Industrial Chemical Applications

The unique structure of the 1,3-oxazinane (B78680) ring, containing both a nitrogen and an oxygen atom, imparts properties that are valuable in several industrial chemical processes.

1,3-Oxazine derivatives have been identified as potential anti-corrosion chemicals jcsp.org.pk. Like many nitrogen-containing heterocyclic compounds, their efficacy as corrosion inhibitors stems from their ability to adsorb onto metal surfaces. The nitrogen and oxygen atoms in the oxazinane ring possess lone pairs of electrons, which can coordinate with vacant d-orbitals of metal atoms, such as iron in steel. This interaction leads to the formation of a protective film on the metal surface, which acts as a barrier against corrosive agents in the environment, thereby slowing down the corrosion process. This mechanism is a well-established principle for organic corrosion inhibitors jcsp.org.pk.

The presence of a secondary amine group within the 1,3-oxazinane structure gives it basic properties. This allows it to function as a neutralizing amine, capable of adjusting and controlling pH in various industrial systems. In processes such as steam generation and distillation, acidic compounds can form and cause significant corrosion to pipework and equipment. Cyclic amines are employed to react with and neutralize these acids, thereby maintaining the pH within an acceptable, less corrosive range. While specific use-cases for 4-Methyl-1,3-oxazinane are not documented, its structural analogy to other industrial amines suggests potential applicability in this area.

The application of 1,3-oxazinane derivatives as emulsifiers or solubility aids is not well-documented in publicly available scientific literature. Such applications would typically require the molecule to have distinct hydrophilic (water-attracting) and hydrophobic (water-repelling) regions, a characteristic that is not inherent to the simple 4-Methyl-1,3-oxazinane structure but could be engineered through further chemical modification.

While direct evidence for the use of 4-Methyl-1,3-oxazinane is scarce, analogous cyclic amines play roles in certain industrial processes.

Rubber Production: In the sulfur vulcanization of rubber, accelerators are used to control the rate of the cross-linking reaction. A major class of these accelerators is the sulfenamides, which are derivatives of amines lusida.com. For example, sulfenamides based on the cyclic amine morpholine (B109124) are widely used lusida.com. Given the structural similarity, it is plausible that 1,3-oxazinane derivatives could be investigated for their potential as precursors to vulcanization accelerators, though this is not a currently established application. These accelerators play a crucial role in forming the cross-linking network that gives rubber its desired mechanical properties researchgate.net.

Detergents: There is no significant information in the reviewed literature to suggest that 1,3-oxazinane or its simple derivatives are used as additives in detergent formulations.

Structural Analogues in Non-Pharmacological Contexts

To understand the potential of 1,3-oxazinanes in material science, it is useful to compare them with other heterocyclic systems.

1,3-Oxazinanes, oxazolidinones, and thiazinanes are heterocyclic compounds that share structural similarities but exhibit different properties and applications due to the variation in their ring atoms.

Oxazolidinones: This class of compounds, particularly 2-oxazolidinones, is most famous for its application in pharmaceuticals as a potent class of antibiotics, with Linezolid being a key example nih.govnih.gov. In non-pharmacological contexts, their primary role is in synthetic organic chemistry, where chiral oxazolidinones serve as valuable auxiliaries to control stereochemistry in asymmetric synthesis researchgate.net. Their industrial material science applications are not as prominent as their medicinal uses. Compared to 1,3-oxazinanes, the ketone group in the oxazolidinone ring makes them less basic and more polar.

Thiazinanes: Replacing the oxygen atom of the oxazinane ring with a sulfur atom yields a thiazinane. Thiazine derivatives have a broad range of applications. In addition to their well-researched medicinal properties, they are used as components in dyes (e.g., methylene (B1212753) blue) and as insecticides naturalspublishing.com. The 1,3-thiazine structure is a key component of cephalosporin (B10832234) antibiotics naturalspublishing.com. The presence of sulfur provides different chemical reactivity and coordination properties compared to the oxygen in oxazinanes, making them useful as reaction intermediates and building blocks in various chemical syntheses naturalspublishing.comresearchgate.net.

The following table provides a comparative overview of these heterocyclic systems in non-pharmacological contexts.

Feature1,3-Oxazinane2-Oxazolidinone1,3-Thiazinane
Ring Structure 6-membered ring with O and N at positions 1 and 3.5-membered ring with O and N at positions 1 and 3, and a carbonyl group.6-membered ring with S and N at positions 1 and 3.
Key Chemical Property Basic (due to secondary amine).Neutral/weakly acidic, polar (due to amide).Basic, contains nucleophilic sulfur.
Primary Non-Pharmacological Application Potential corrosion inhibitors, pH adjusters, synthetic intermediates jcsp.org.pk.Chiral auxiliaries in asymmetric synthesis researchgate.net.Building blocks for dyes, insecticides, synthetic intermediates naturalspublishing.com.
Polymer Chemistry Relevance Can be used as building blocks for polymers.Less common as a monomer compared to other heterocycles.Used as a precursor in the synthesis of certain polymers and pharmaceuticals researchgate.net.

Development of Modified Nucleic Acid Backbones (e.g., N-Methoxy-1,3-oxazinane Nucleic Acids)

A groundbreaking application of the 1,3-oxazinane scaffold is in the field of synthetic biology and genomics, specifically in the development of modified nucleic acid backbones. One such innovation is the N-Methoxy-1,3-oxazinane Nucleic Acids (MOANAs). This novel modification introduces an N-methoxy-1,3-oxazinane ring into the sugar-phosphate backbone of an oligonucleotide. rsc.org

The synthesis of MOANAs involves the incorporation of a (2R,3S)-4-(Methoxyamino)butane-1,2,3-triol phosphoramidite (B1245037) building block into a DNA oligonucleotide. rsc.org In this structure, the O1 and O3 hydroxyls of the butanetriol form the standard phosphodiester linkages, while the O2 hydroxyl and the methoxyamino group are available to react with an aldehyde. This reaction forms the N-methoxy-1,3-oxazinane ring, which effectively replaces the natural furanose sugar ring of a nucleoside. The aldehyde that participates in this ring formation also serves as a surrogate for the nucleobase. rsc.org

This unique chemical architecture offers several advantages. The formation of the N-methoxy-1,3-oxazinane ring is a reversible process, which allows for the post-synthetic incorporation of various base moieties by reacting the modified oligonucleotide with different aldehydes. rsc.orgnih.gov This "base-filling" approach provides a flexible and efficient method for creating a diverse library of modified oligonucleotides. The stability of these modified oligonucleotides and their ability to engage in Watson-Crick base pairing have been demonstrated, highlighting their potential for various applications in diagnostics and molecular biology. nih.gov

Key Features of N-Methoxy-1,3-oxazinane Nucleic Acids (MOANAs):

FeatureDescriptionReference
Backbone Modification The natural furanose sugar is replaced by an N-methoxy-1,3-oxazinane ring. rsc.org
Post-Synthetic Modification Allows for the introduction of various base surrogates (aldehydes) after the initial oligonucleotide synthesis. rsc.orgnih.gov
Reversibility The formation of the oxazinane ring is reversible, enabling dynamic exchange of base moieties. nih.gov
Watson-Crick Pairing MOANA-modified oligonucleotides have been shown to maintain the ability to form stable duplexes with complementary DNA strands. nih.gov

Future Directions in 4 Methyl 1,3 Oxazinane Research

Development of Novel and Efficient Synthetic Routes

Current synthetic strategies for the broader class of 1,3-oxazinanes often involve multi-component reactions, such as the Mannich reaction, or cyclization of 1,3-amino alcohols with aldehydes or ketones. ijrpr.com However, the development of synthetic routes tailored specifically for 4-methyl-1,3-oxazinane that are both efficient and stereoselective remains a crucial area for future research.

Future efforts will likely focus on catalyst-driven processes to improve yield, reduce reaction times, and enhance stereochemical control at the C4 position. Promising directions include:

Asymmetric Catalysis: Employing chiral catalysts to synthesize enantiomerically pure forms of 4-methyl-1,3-oxazinane. This is particularly important for potential pharmaceutical applications where stereochemistry dictates biological activity.

Novel Catalytic Systems: Investigating the use of earth-abundant metal catalysts or organocatalysts to create more sustainable and cost-effective synthetic pathways. nih.gov For instance, the use of magnetic nanocatalysts has shown promise in the synthesis of other complex oxazine (B8389632) derivatives and could be adapted. nih.gov

Flow Chemistry: Implementing continuous flow synthesis methods could offer advantages in terms of safety, scalability, and reaction optimization, leading to more efficient large-scale production.

A comparative look at general 1,3-oxazinane (B78680) synthetic strategies that could be optimized for 4-methyl-1,3-oxazinane is presented below.

Synthetic ApproachPotential Advantages for 4-Methyl-1,3-oxazinaneKey Challenges
Ruthenium-Catalyzed Rearrangement High efficiency and stereospecificity demonstrated for N-H-1,3-oxazinanes. organic-chemistry.orgAdaptation to achieve specific C4-methylation.
Palladium-Catalyzed Cycloaddition Good yields for a range of hexahydropyrimidines and 1,3-oxazinanes. organic-chemistry.orgControl of regioselectivity to favor the 4-methyl isomer.
Multi-component Reactions Operational simplicity and ability to generate molecular diversity. ijrpr.comAchieving high selectivity for a single product.
Eco-friendly Catalysis (e.g., GO-Fe3O4–Ti(IV)) Reusability, thermal stability, and environmentally friendly. nih.govCatalyst compatibility with substrates for 4-methyl-1,3-oxazinane.

Exploration of Undiscovered Reactivity Patterns

The reactivity of the 1,3-oxazinane ring is influenced by the presence of both an oxygen and a nitrogen atom, allowing for a range of chemical transformations. The methyl group at the C4 position in 4-methyl-1,3-oxazinane is expected to influence the molecule's steric and electronic properties, potentially leading to unique reactivity compared to other substituted oxazinanes.

Future research should systematically investigate its behavior in various reactions, including:

Ring-Opening Reactions: Studying the stability of the oxazinane ring under different conditions (acidic, basic, reductive) to understand its potential as a synthetic intermediate for creating complex acyclic molecules.

Functionalization at Nitrogen: Exploring N-alkylation, N-acylation, and other modifications to the nitrogen atom to create a library of derivatives with diverse properties.

C-H Functionalization: Investigating modern synthetic methods to selectively functionalize the C-H bonds at various positions on the ring, providing direct access to more complex and potentially valuable derivatives.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For 4-methyl-1,3-oxazinane, advanced computational studies can provide significant insights where experimental data is currently limited.

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structure and the energy barriers between different conformations (e.g., chair, boat). This is fundamental to understanding its reactivity and how it interacts with biological targets.

Spectroscopic Prediction: Calculating NMR, IR, and other spectral data to aid in the characterization and identification of the compound and its derivatives.

Reaction Mechanism Simulation: Modeling potential reaction pathways to understand the energies of transition states and intermediates. This can help in optimizing reaction conditions and predicting the feasibility of new transformations. For example, computational methods have been used to study the reaction mechanisms of other novel 1,3-oxazine compounds.

Molecular Docking: In silico screening of 4-methyl-1,3-oxazinane and its virtual derivatives against various protein targets to predict potential biological activities, such as anticancer or antimicrobial effects. nih.gov

The table below summarizes key molecular properties for 4-methyl-1,3-oxazinane predicted by computational methods.

PropertyPredicted Value
Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
XLogP3 0.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0

Data sourced from PubChem. uni.lu

Design of Novel Materials based on Oxazinane Scaffolds

The 1,3-oxazinane framework is a versatile building block for the creation of new materials with tailored properties. While research in this area has often focused on benzo-fused oxazines for applications like polymer resins, the simple saturated ring of 4-methyl-1,3-oxazinane offers different opportunities.

Future research could explore the incorporation of the 4-methyl-1,3-oxazinane scaffold into:

Energetic Materials: The 1,3-oxazinane framework has been identified as a promising backbone for the design of advanced energetic materials. arabjchem.org Introducing nitro or other energetic groups onto the 4-methyl-1,3-oxazinane ring could lead to new materials with unique combinations of energy density and sensitivity. arabjchem.org

Liquid Crystals: The defined stereochemistry and potential for derivatization make the 4-methyl-1,3-oxazinane ring a candidate for inclusion in liquid crystalline structures.

Functional Polymers: Polymerizing derivatives of 4-methyl-1,3-oxazinane could lead to new polymers with interesting thermal, mechanical, or optical properties.

The development of materials based on this scaffold will heavily rely on a deeper understanding of its synthesis and reactivity, highlighting the interconnectedness of these future research directions.

Q & A

Basic: What are the primary synthetic methodologies for 4-Methyl-1,3-oxazinane derivatives?

A catalytic multicomponent reaction using epoxides, isocyanates, and carbon monoxide (CO) in the presence of a [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst is a high-yielding method. Optimized conditions (60–80°C, 20–30 bar CO) achieve >90% selectivity for 1,3-oxazinane-2,4-diones . Alternative routes involve multi-step organic syntheses, with reaction progress monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity (>95%) .

Advanced: How can stereochemical control be achieved during 1,3-oxazinane synthesis?

Stereospecific outcomes rely on the catalyst’s ability to direct intermediates. For example, the [(salph)Al]⁺ catalyst promotes a common β-lactone intermediate that undergoes stereospecific ring expansion to form 1,3-oxazinane-2,4-diones. X-ray crystallography confirms stereochemistry, as shown in the crystal structure of ethyl 4-methyl-2-oxo-5-phenyl-1,3,4-oxadiazinane-3-carboxylate (bond angles: C–O–C ~112°, C–N–C ~118°) . Chiral auxiliaries, such as (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone, may further enhance enantioselectivity .

Basic: What analytical techniques validate the structure of 4-Methyl-1,3-oxazinane derivatives?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.3 ppm for methyl groups in CDCl₃) .
  • X-ray crystallography : Resolves bond lengths (C–N: 1.47 Å, C–O: 1.43 Å) and confirms ring conformation .
  • Chromatography : HPLC purity analysis (retention time: 8–12 min under C18 column conditions) .

Advanced: How do substrate electronic properties influence reaction efficiency in multicomponent syntheses?

Highly electrophilic isocyanates (e.g., aryl isocyanates with electron-withdrawing groups) improve yields by stabilizing transition states during CO insertion. For example, 4-nitrophenyl isocyanate achieves 92% yield, while less electrophilic analogs (e.g., alkyl isocyanates) drop to <60%. Epoxide reactivity also varies; strained epoxides (e.g., cyclohexene oxide) react efficiently, whereas sterically hindered derivatives require higher CO pressures .

Basic: What are the critical reaction parameters for optimizing 1,3-oxazinane synthesis?

  • Temperature : 60–80°C balances reactivity and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., THF) enhance catalyst stability.
  • Catalyst loading : 2–5 mol% [(salph)Al]⁺ ensures turnover without byproducts .

Advanced: How can mechanistic studies resolve contradictions in reaction outcomes?

Isotopic labeling (e.g., ¹³CO) and stereochemical tracing reveal competing pathways. For instance, β-lactone intermediates may form instead of oxazinanes if CO pressure is insufficient. Kinetic studies show that increasing CO partial pressure shifts selectivity toward oxazinanes (from 40% to 85% at 30 bar) .

Basic: What safety considerations apply when handling 4-Methyl-1,3-oxazinane precursors?

  • Epoxides : Use fume hoods due to volatility (e.g., ethylene oxide, bp 10.7°C).
  • Isocyanates : Handle with gloves (toxicity: LD₅₀ ~100 mg/kg in rodents).
  • CO gas : Employ leak detectors and ventilated reactors .

Advanced: How do structural modifications of 1,3-oxazinane impact biological activity?

Comparative studies with thiazinane analogs (e.g., ethyl 4-[({(2Z)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate) show that replacing sulfur with oxygen in the heterocycle reduces antimicrobial activity (MIC increases from 10 μM to >100 μM) but improves metabolic stability .

Basic: How is purity assessed during large-scale synthesis?

  • HPLC-MS : Detects impurities down to 0.1% levels.
  • Melting point analysis : Sharp melting ranges (e.g., 120–122°C) indicate high crystallinity .

Advanced: What computational tools support the design of novel 1,3-oxazinane derivatives?

Density functional theory (DFT) calculations predict reaction pathways (e.g., activation energies for CO insertion: ~25 kcal/mol). Software like Crystal Explorer v17 models non-covalent interactions (e.g., hydrogen bonds: O–H···N, 2.8 Å) to guide crystal engineering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.